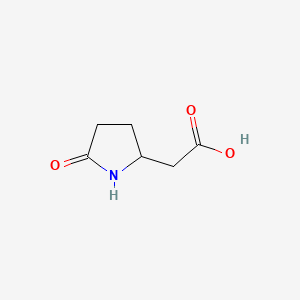

2-(5-Oxopyrrolidin-2-yl)acetic acid

説明

Broader Significance within Heterocyclic Chemistry

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, are of paramount importance in medicinal chemistry. Over 85% of all biologically active chemical compounds feature a heterocyclic ring system. The 2-pyrrolidinone (B116388) ring, a key feature of 2-(5-Oxopyrrolidin-2-yl)acetic acid, is a privileged scaffold found in numerous natural products and synthetic compounds with a broad spectrum of biological activities. nih.gov This structural motif is integral to the development of novel antimicrobial and anticancer agents. nih.gov The five-membered ring system, in particular, offers a unique combination of conformational flexibility and chemical stability, making it an attractive building block for drug design. mdpi.com The ability to modify the pyrrolidinone ring at various positions allows for the fine-tuning of a molecule's physicochemical properties, such as solubility and lipophilicity, which are critical for its pharmacokinetic and pharmacodynamic profiles. mdpi.com

Overview of its Position in Contemporary Organic Synthesis

In contemporary organic synthesis, this compound and its derivatives serve as valuable intermediates and building blocks. The presence of both a carboxylic acid and a lactam functionality allows for a variety of chemical transformations. For instance, the carboxylic acid group can be readily converted into esters, amides, or other functional groups, while the lactam ring can be opened or further functionalized. This versatility makes it a key component in the synthesis of more complex molecules, including those with potential therapeutic applications.

Derivatives of 5-oxopyrrolidine are being explored for their potential as anticancer and antimicrobial agents. nih.govmdpi.com For example, research has shown that certain 5-oxopyrrolidine derivatives exhibit potent activity against lung cancer cells and multidrug-resistant Staphylococcus aureus strains. nih.gov The synthesis of these derivatives often involves the modification of the pyrrolidinone scaffold, highlighting the importance of the parent compound as a starting material. mdpi.com

Stereochemical Variants and their Research Relevance

Chirality plays a crucial role in the biological activity of many compounds. This compound exists as two enantiomers, the (S) and (R) forms, due to the stereocenter at the 2-position of the pyrrolidinone ring. The specific stereochemistry of a molecule can significantly impact its interaction with biological targets, such as enzymes and receptors.

The (S)-enantiomer, 2-[(2S)-5-oxopyrrolidin-2-yl]acetic acid, is a specific stereoisomer that has been a subject of targeted synthesis and investigation. amadischem.com The synthesis of enantiomerically pure compounds is a significant focus in medicinal chemistry, as often only one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or even cause undesirable side effects. The ability to selectively synthesize either the (R) or (S) enantiomer of this compound and its derivatives is therefore of high importance for structure-activity relationship (SAR) studies. orgsyn.orgnih.gov These studies help researchers understand how the three-dimensional arrangement of atoms in a molecule influences its biological activity, paving the way for the design of more potent and selective drugs. nih.gov

Structure

3D Structure

特性

IUPAC Name |

2-(5-oxopyrrolidin-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c8-5-2-1-4(7-5)3-6(9)10/h4H,1-3H2,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRKCFWRBMYJRIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60274785 | |

| Record name | 2-(5-oxopyrrolidin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60274785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64520-53-2 | |

| Record name | 5-Oxo-2-pyrrolidineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64520-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(5-oxopyrrolidin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60274785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(5-oxopyrrolidin-2-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Strategies and Methodologies for 2 5 Oxopyrrolidin 2 Yl Acetic Acid

Elaboration of Established Synthetic Routes

Traditional synthetic approaches to 2-(5-Oxopyrrolidin-2-yl)acetic acid and its derivatives often involve the cyclization of linear precursors. One common strategy is the intramolecular cyclization of γ-amino acids or their corresponding esters. For instance, the cyclization of glutamic acid or its derivatives under thermal or chemical--catalyzed conditions can yield the pyroglutamic acid scaffold, which is structurally related to the target molecule.

Recent advancements have focused on improving the efficiency and applicability of these established routes. For example, novel one-pot syntheses of densely functionalized pyrrolidinones have been developed. acs.org One such method involves the reaction of arylsulfonamides with cyclopropane (B1198618) diesters under basic conditions. This process proceeds through a cascade of reactions including nucleophilic ring-opening, a Smiles-Truce aryl transfer, and subsequent lactam formation to afford α-arylated pyrrolidinones. acs.org This approach is notable for being metal-free, operationally simple, and scalable. acs.org

Another established route that has seen elaboration is the use of pyroglutamic acid as a starting material. The hemiaminal derived from pyroglutamic acid can be reacted with electron-rich aromatic compounds under Lewis acidic conditions to introduce substituents at the 5-position of the pyrrolidinone ring. acs.org The stereoselectivity of this addition can be controlled by the choice of the nitrogen-protecting group, with carbamates favoring the formation of cis-pyrrolidines and benzamides favoring the trans-isomers. acs.org

Development of Stereoselective Syntheses of this compound

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective methods to access enantiomerically pure this compound and its derivatives is a critical area of research.

Asymmetric Approaches to Chiral Pyrrolidinone Derivatives

A variety of asymmetric strategies have been employed to synthesize chiral pyrrolidinone derivatives. These methods often utilize chiral auxiliaries, chiral catalysts, or chiral starting materials from the "chiral pool."

One approach involves the use of chiral auxiliaries to control the stereochemical outcome of a reaction. For example, a chiral 2-silyloxypyrrole has been condensed with both achiral and chiral formyl cation equivalents to produce 5-substituted pyrrolidin-2-one derivatives with good to excellent stereocontrol. documentsdelivered.com

Organocatalysis has also emerged as a powerful tool for the asymmetric synthesis of pyrrolidines. nih.gov For instance, chiral phosphoric acids have been used to catalyze the enantioselective intramolecular aza-Michael cyclization of Cbz-protected bis-homoallylic amines, which are "clipped" to a thioacrylate via an alkene metathesis reaction. whiterose.ac.uk This "clip-cycle" strategy provides access to enantioenriched 2,2- and 3,3-disubstituted pyrrolidines and spiropyrrolidines with high enantioselectivities. whiterose.ac.uk

Furthermore, catalytic asymmetric strategies have been developed for the synthesis of enantioenriched α-deuterated pyrrolidine (B122466) derivatives. rsc.org This method combines H/D exchange and an azomethine ylide-involved 1,3-dipolar cycloaddition, using D₂O as an inexpensive and safe deuterium (B1214612) source. rsc.org

Diastereoselective Control in Pyrrolidinone Cycloaddition Reactions

[3+2] Cycloaddition reactions are a powerful method for the construction of five-membered rings, including pyrrolidines. nih.govnih.govacs.orgmdpi.commdpi.com Controlling the diastereoselectivity of these reactions is crucial for synthesizing complex, densely substituted pyrrolidinone structures.

One strategy involves the use of chiral N-tert-butanesulfinylimines as dipolarophiles in 1,3-dipolar cycloadditions with azomethine ylides. nih.govacs.org The sulfinyl group acts as an effective chiral auxiliary, directing the approach of the dipole to afford highly substituted pyrrolidines with excellent diastereoselectivity. nih.govacs.org The use of a silver carbonate catalyst has been shown to be effective in promoting these reactions. nih.govacs.org

The regioselectivity of 1,3-dipolar cycloadditions can also be controlled by the choice of the dipolarophile. mdpi.com By employing different 1,4-enedione derivatives, a variety of functionalized N-fused pyrrolidinyl spirooxindoles can be synthesized with high yields and excellent diastereoselectivities. mdpi.com The reaction proceeds through a three-component reaction of isatins, α-amino acids, and the 1,4-enedione derivative in ethanol (B145695) at room temperature. mdpi.com

Methodologies for Functionalization and Derivatization of this compound

The functionalization and derivatization of this compound are essential for exploring its structure-activity relationships and developing new compounds with tailored properties.

Strategies for Carboxylic Acid Derivatization

The carboxylic acid moiety of this compound is a versatile handle for derivatization. Standard methods for converting carboxylic acids into esters, amides, acyl hydrazides, or hydroxamic acids can be readily applied. thermofisher.com

For instance, coupling with amines or amino acids can be achieved using peptide coupling reagents. thermofisher.com A study on (2S,3R)-3-(carboxyphenyl)pyrrolidine-2-carboxylic acid analogs demonstrated the synthesis of amino acid conjugates by coupling the 5'-carboxylic acid with suitably protected amino acids. nih.gov

Furthermore, derivatization reagents can be used to enhance the detection of carboxylic acids in analytical techniques like liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS). researchgate.net Reagents such as 2-hydrazinopyridine (B147025) and 2-picolylamine react with carboxylic acids to form derivatives that are highly responsive in positive-ion mode ESI-MS. researchgate.net

| Derivative Type | Reagents/Conditions | Reference |

| Esters | SOCl₂, MeOH, reflux | nih.gov |

| Amides | Peptide coupling reagents (e.g., EDAC) | thermofisher.com |

| Amino Acid Conjugates | Coupling with protected amino acids | nih.gov |

| Hydrazides | Reaction with hydrazine (B178648) derivatives | nih.govmdpi.com |

Pyrrolidinone Ring Functionalization Techniques

The pyrrolidinone ring itself can be functionalized at various positions. The α-position to the carbonyl group is particularly amenable to functionalization through enolate chemistry. acs.org Base treatment followed by quenching with an electrophile is a common strategy to introduce substituents at this position. acs.org

Redox-neutral α-C–H functionalization has also been explored for the arylation of pyrrolidines. rsc.org This method can utilize quinone monoacetals as oxidizing agents and a base like DABCO. rsc.org

The nitrogen atom of the pyrrolidinone ring can be alkylated or acylated to introduce a wide range of substituents. For example, a series of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives were synthesized, demonstrating the feasibility of N-arylation. nih.govmdpi.com

Furthermore, the pyrrolidinone ring can undergo ring-expansion reactions. A novel hydride transfer-initiated ring expansion of 4-pyrrolidinyl isatins has been developed to synthesize tetrahydro-1-benzazepines in a single step. nih.gov

| Functionalization Position | Methodology | Reagents/Conditions | Reference |

| α-position | Enolate alkylation | Base, electrophile | acs.org |

| α-position | Redox-neutral C-H arylation | Quinone monoacetal, DABCO | rsc.org |

| Nitrogen atom | N-Alkylation/N-Arylation | Alkyl halides/Aryl halides | nih.govmdpi.com |

| Ring Expansion | Hydride transfer initiated | - | nih.gov |

N-Substitution Reactions and Their Impact on Reactivity

The nitrogen atom of the pyrrolidinone ring in this compound and its esters is a key site for introducing structural diversity. N-substitution reactions, such as alkylation and acylation, not only allow for the exploration of structure-activity relationships in medicinal chemistry but also significantly influence the reactivity of the entire molecule.

The introduction of substituents on the nitrogen atom can modulate the electronic properties of the lactam carbonyl group and the acidity of the protons on the adjacent carbons. For instance, electron-withdrawing groups on the nitrogen can increase the electrophilicity of the lactam carbonyl, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups can have the opposite effect.

A variety of N-substituted derivatives of related 5-oxopyrrolidine structures have been synthesized. For example, the synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives demonstrates the introduction of a substituted aryl group at the nitrogen position. nih.gov In these cases, the N-aryl substituent can influence the conformation of the pyrrolidinone ring and the orientation of the side chain, thereby affecting biological interactions.

The reactivity of the acetic acid side chain can also be influenced by the N-substituent. Changes in the steric and electronic environment around the nitrogen can affect the ease of esterification, amidation, or other transformations of the carboxylic acid functionality. While specific quantitative data on the direct impact of various N-substituents on the reactivity of this compound is not extensively documented in publicly available literature, general principles of organic chemistry suggest a tangible influence. For instance, bulky N-substituents may sterically hinder reactions at the adjacent C2 position and the acetic acid side chain.

Table 1: Examples of N-Substitution Reactions on Pyrrolidinone Scaffolds and Their Potential Impact on Reactivity

| N-Substituent Type | Example of Reaction | Potential Impact on Reactivity |

| Alkyl | Alkylation with alkyl halides (e.g., iodoethane) in the presence of a base. | Increases electron density on the lactam nitrogen, potentially decreasing the electrophilicity of the lactam carbonyl. May introduce steric hindrance. |

| Aryl | Condensation with anilines or aryl boronic acids. | Can significantly alter electronic properties through resonance and inductive effects. Influences molecular conformation and potential for π-stacking interactions. |

| Acyl | Acylation with acid chlorides or anhydrides. | The electron-withdrawing nature of the acyl group increases the electrophilicity of the lactam carbonyl and can increase the acidity of the α-protons on the pyrrolidinone ring. |

| Heteroaryl | Reaction with heteroaryl halides. | Introduces diverse functionalities and potential for hydrogen bonding, altering solubility and biological target interactions. |

This table is illustrative and based on general principles of organic chemistry and findings from related pyrrolidinone structures.

Sustainable and Green Chemical Syntheses of this compound Analogs

The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to minimize environmental impact. This includes the use of renewable feedstocks, safer solvents, and energy-efficient reaction conditions. The synthesis of analogs of this compound is an area where such sustainable practices are being explored.

One promising green approach is the use of biocatalysis . Enzymes, operating under mild conditions in aqueous media, can offer high chemo-, regio-, and stereoselectivity. For instance, the biocatalytic synthesis of chiral amines from ketones using transaminases has been successfully applied in pharmaceutical manufacturing. nih.gov This methodology could be adapted for the asymmetric synthesis of chiral precursors to this compound analogs, providing an environmentally benign alternative to traditional metal-catalyzed hydrogenations. nih.gov The use of enzymes like D-lactate dehydrogenase has also been employed for the stereoselective reduction of keto acids to produce chiral hydroxy acids, which are valuable intermediates. nih.gov

Microwave-assisted synthesis is another key green technology that can significantly accelerate reaction times, often leading to higher yields and cleaner reaction profiles compared to conventional heating. researchgate.net This technique has been successfully applied to a wide range of heterocyclic syntheses, including the N-alkylation of related heterocycles. For example, the microwave-assisted synthesis of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones and their subsequent N-alkylation demonstrates the potential for rapid and efficient functionalization under green conditions. nih.gov The use of microwave irradiation can reduce reaction times from hours to minutes. nih.govmonash.edu

The use of renewable starting materials is a cornerstone of green chemistry. Levulinic acid, a biomass-derived platform chemical, can be converted into 5-methylpyrrolidinone derivatives, which are structural analogs of the target compound. This transformation highlights the potential for developing sustainable pathways to this class of molecules from non-petroleum sources.

Table 2: Comparison of Green Synthesis Methodologies for Pyrrolidinone Analogs

| Methodology | Starting Materials | Solvents | Catalyst/Reagent | Key Advantages |

| Biocatalysis | Ketones, Amines | Aqueous buffer | Transaminases, Dehydrogenases | High stereoselectivity, mild reaction conditions, reduced waste. nih.govnih.gov |

| Microwave-Assisted Synthesis | Heterocyclic precursors, Alkyl halides | Acetonitrile, DMF, or solvent-free | Phase-transfer catalysts, acids | Drastically reduced reaction times, often improved yields, energy efficiency. researchgate.netnih.govmonash.edu |

| Synthesis from Renewable Feedstocks | Levulinic acid (from biomass) | Water, Alcohols | Metal catalysts (e.g., Ru, Pd) | Utilizes renewable resources, reduces reliance on fossil fuels. |

This table provides a comparative overview of green methodologies applicable to the synthesis of analogs of this compound.

Fundamental Chemical Reactivity and Mechanistic Studies of 2 5 Oxopyrrolidin 2 Yl Acetic Acid

Reaction Pathways and Kinetic Analyses

The reaction pathways of 2-(5-oxopyrrolidin-2-yl)acetic acid and its parent compound, pyroglutamic acid, are diverse, including cyclization, esterification, and addition reactions. Kinetic analyses of these transformations provide quantitative insights into reaction rates and the factors that influence them.

A fundamental reaction pathway is the formation of the pyroglutamate (B8496135) ring itself from glutamic acid. This intramolecular cyclization is a dehydration reaction that can occur non-enzymatically. tandfonline.comtaylorandfrancis.comwikipedia.org Computational studies using density functional theory have elucidated the mechanism, indicating that water molecules can act as catalysts. The calculated activation barrier for the pyroglutamylation of an N-terminal glutamic acid residue, assisted by two water molecules, is approximately 108 kJ mol⁻¹. tandfonline.com This reaction proceeds through two main steps: cyclization followed by dehydration. tandfonline.com

Esterification of the carboxylic acid group is another key reaction pathway. The kinetics of esterifying poly(γ-glutamic acid) (γ-PGA), a related polymer, with various alkyl halides have been studied. These studies reveal significant differences in reaction rates depending on the reaction conditions and the nature of the reactants. For instance, the esterification of γ-PGA with propyl bromide is significantly accelerated by the presence of a promoter like tetramethylguanidine (TMG). In a model reaction, using TMG as a promoter allowed the reaction to reach over 60% yield in just one hour and completion within three hours, whereas the uncatalyzed reaction yielded less than 10% in the same initial timeframe and only 67.9% after 24 hours. nih.gov

Kinetic studies also highlight the influence of the leaving group in alkyl halides on the esterification rate. The reactivity follows the expected trend for nucleophilic substitution reactions. nih.gov

| Halide Compound | Reaction Time (h) | Yield (%) | Promoter |

|---|---|---|---|

| Propyl Bromide | 3 | <10 | None |

| Propyl Bromide | 24 | 67.9 | None |

| Propyl Bromide | 1 | >60 | TMG |

| Propyl Bromide | 3 | 98 | TMG |

| Ethyl Iodide | 2.5 | 97 | TMG |

| 1-Chloropropane | 5 | 73 | TMG |

| Benzyl Chloride | 5 | 62 | TMG |

Investigation of Intermediates and Transition States

Understanding the transient species that form during a reaction is crucial for elucidating its mechanism. A transition state represents a short-lived, high-energy configuration of atoms at the peak of a reaction's energy profile, characterized by partial bonds. It is an energy maximum on a reaction coordinate and cannot be isolated. nih.gov Intermediates, conversely, are species that exist at a local energy minimum along the reaction coordinate and are, in theory, isolable.

In the context of this compound chemistry, the formation of the pyroglutamate ring from glutamic acid provides a clear example of these concepts. Computational studies have successfully modeled the geometries of the transition states involved in the cyclization and dehydration steps. tandfonline.com The γ-glutamyl cycle, a metabolic pathway involving pyroglutamic acid, can be disrupted, leading to the accumulation of intermediates. nih.govnih.gov In conditions of glutathione (B108866) depletion, the cycle can be "backed up," causing an accumulation of 5-oxoproline (pyroglutamic acid), which is an intermediate in this biological pathway. nih.gov

In synthetic organic chemistry, reactions involving the pyroglutamate scaffold also proceed through identifiable intermediates. For example, the synthesis of certain furo[3,2-h]quinoline derivatives from multicomponent reactions involves unstable intermediates, including γ-ketoacids, which form and are consumed in the reaction sequence.

Elucidation of Structure-Reactivity Relationships

Structure-reactivity relationships (SRRs) describe how the chemical structure of a molecule influences its reactivity. For derivatives of this compound, these relationships are key to designing new compounds with specific chemical or biological properties.

Modifications to the core pyroglutamic acid structure can profoundly impact reactivity and biological function. clockss.org For instance, the esterification kinetics of γ-PGA clearly demonstrate a structure-reactivity relationship with respect to the halogen leaving group: iodides are more reactive than bromides, which are in turn more reactive than chlorides. nih.gov This trend is consistent with the bond strengths of the carbon-halogen bond.

In the context of medicinal chemistry, SRR studies are vital. Investigations into inhibitors of the enzyme pyroglutamyl-peptidase II (PPII) revealed that structural changes to a pyroglutamyl-asparaginyl-prolineamide lead compound significantly affected its inhibitory activity. Key findings indicated that specific functionalities, such as the asparagine side chain and the prolineamide group, were crucial for potent inhibition. researchgate.net Extending the C-terminus of the lead compound with hydrophobic amino acids led to a new series of highly potent PPII inhibitors. researchgate.net

| Structural Core/Modification | Observation | Reference |

|---|---|---|

| Esterification of γ-PGA with Alkyl Halides | Reactivity order: Iodide > Bromide > Chloride. | nih.gov |

| Glp-Asn-ProNH₂ (PPII Inhibitor) | Asparagine side chain is key for hydrogen bonding and inhibitory properties. | researchgate.net |

| Glp-Asn-ProNH₂ (PPII Inhibitor) | C-terminal extension with hydrophobic amino acids (e.g., Tyr, Trp) increases inhibitory potency. | researchgate.net |

| Insertion into Peptides | Substituted pyroglutamic acids modify the secondary structure of peptides, altering biological activity. | clockss.org |

| 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives | Hydrazone derivatives, particularly with 5-nitrothien-2-yl or benzylidene fragments, show strong antibacterial activity. | nih.gov |

Role as a Scaffold in Cascade Reactions

A scaffold in chemistry refers to a core molecular framework upon which other chemical moieties can be built. The rigid, chiral structure of this compound and its parent compound makes it an excellent scaffold for constructing more complex molecules, particularly through cascade reactions. Cascade reactions, also known as tandem or domino reactions, involve two or more bond-forming transformations that occur sequentially in a single pot without isolating intermediates, leading to increased efficiency and atom economy.

The pyroglutamate framework has been utilized as a starting point in several elegant cascade sequences. A notable example is the synthesis of highly functionalized pyroglutamic acid derivatives through a double Michael addition reaction between amide-tethered diacids and alkynones. figshare.com This process efficiently constructs the substituted pyrrolidinone ring system in a controlled manner.

Furthermore, the pyroglutamic acid structure is a valuable building block for drug discovery. clockss.org It has been described as a "promising scaffold" for the development of new antimicrobial agents. nih.gov For example, derivatives of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid have been synthesized and shown to possess significant antibacterial properties. nih.gov

Enzymatic cascade reactions have also been designed to produce pyrrolidone from L-glutamate. One such pathway utilized three enzymes in one pot to convert L-glutamate into pyrrolidone with high conversion and productivity, demonstrating the utility of the glutamate (B1630785)/pyroglutamate backbone in biocatalysis. nih.gov These examples underscore the strategic importance of the this compound framework as a versatile scaffold for accessing complex and functionally diverse molecules through efficient cascade reaction methodologies.

Sophisticated Spectroscopic and Computational Characterization of 2 5 Oxopyrrolidin 2 Yl Acetic Acid

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy would be the cornerstone for elucidating the intricate structural details of 2-(5-Oxopyrrolidin-2-yl)acetic acid in solution. A full suite of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be essential.

¹H NMR spectroscopy would provide initial insights into the proton environment of the molecule. The chemical shifts, splitting patterns (multiplicity), and coupling constants (J-values) of the protons on the pyrrolidinone ring and the acetic acid side chain would be meticulously analyzed. For instance, the diastereotopic protons of the methylene (B1212753) groups within the ring are expected to exhibit distinct chemical shifts and complex splitting patterns due to their unique spatial orientations.

¹³C NMR spectroscopy would complement the proton data by identifying all six carbon atoms in the molecule, including the carbonyl carbons of the lactam and the carboxylic acid, the chiral center at C2, and the methylene carbons of the ring and the side chain.

Two-dimensional NMR techniques would be crucial for unambiguously assigning all proton and carbon signals. Correlation Spectroscopy (COSY) would reveal proton-proton coupling networks, while Heteronuclear Single Quantum Coherence (HSQC) would correlate directly bonded proton-carbon pairs. The Heteronuclear Multiple Bond Correlation (HMBC) experiment would be particularly valuable, as it shows long-range correlations between protons and carbons, helping to piece together the complete molecular framework.

Nuclear Overhauser Effect (NOE) experiments, such as NOESY or ROESY, would provide through-space correlations between protons, offering critical information about the molecule's preferred conformation in solution. This would help to determine the relative orientation of the acetic acid side chain with respect to the pyrrolidinone ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are hypothetical values and would need to be confirmed by experimental data.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H2 | ~4.2 | - |

| H3α, H3β | ~2.1-2.4 | ~30 |

| H4α, H4β | ~2.3-2.5 | ~25 |

| H6α, H6β | ~2.5-2.8 | ~40 |

| NH | ~7.5 | - |

| OH | ~12.0 | - |

| C2 | - | ~58 |

| C3 | - | ~30 |

| C4 | - | ~25 |

| C5 | - | ~180 |

| C6 | - | ~40 |

| C7 | - | ~175 |

NMR spectroscopy can also be employed to study the dynamics of molecular interactions, such as hydrogen bonding. The chemical shift of the amide (NH) and carboxylic acid (OH) protons are sensitive to their environment. By conducting NMR experiments in different solvents or at varying concentrations and temperatures, one could infer the nature and strength of intermolecular hydrogen bonds, which can influence the formation of dimers or larger aggregates in solution.

Advanced Mass Spectrometry Techniques for Structural Confirmation

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of this compound by providing a highly accurate mass measurement of the molecular ion. Techniques such as electrospray ionization (ESI) would be suitable for generating ions of this polar molecule.

Tandem mass spectrometry (MS/MS) would be employed to study the fragmentation pattern of the protonated or deprotonated molecule. By inducing fragmentation and analyzing the resulting daughter ions, it would be possible to deduce structural information and confirm the connectivity of the atoms within the molecule.

Table 2: Plausible Mass Spectrometry Fragments of this compound (Note: These are hypothetical fragments and would need to be validated by experimental data.)

| m/z (charge) | Proposed Fragment |

| 158.0604 [M+H]⁺ | Protonated parent molecule |

| 140.0499 [M+H-H₂O]⁺ | Loss of water from the carboxylic acid |

| 112.0550 [M+H-HCOOH]⁺ | Loss of formic acid |

| 84.0444 [C₅H₆NO]⁺ | Pyrrolidinone ring fragment |

| 156.0459 [M-H]⁻ | Deprotonated parent molecule |

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, would provide valuable information about the functional groups present in this compound.

The FTIR spectrum would be expected to show characteristic absorption bands for the N-H stretch of the amide, the O-H stretch of the carboxylic acid (which would likely be a broad band due to hydrogen bonding), the C=O stretches of the lactam and the carboxylic acid, and various C-H and C-N stretching and bending vibrations.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and symmetric vibrations, which might be weak in the FTIR spectrum.

Table 3: Anticipated Vibrational Frequencies for this compound (Note: These are hypothetical frequencies and would need to be confirmed by experimental data.)

| Vibrational Mode | Anticipated Wavenumber (cm⁻¹) |

| O-H stretch (carboxylic acid) | 2500-3300 (broad) |

| N-H stretch (amide) | 3200-3400 |

| C-H stretch (aliphatic) | 2850-3000 |

| C=O stretch (lactam) | ~1680 |

| C=O stretch (carboxylic acid) | ~1710 |

| N-H bend | ~1550 |

| C-N stretch | ~1200 |

Computational Chemistry and Quantum Chemical Investigations

To complement the experimental data, computational chemistry methods would be employed to provide a deeper understanding of the molecule's properties at the atomic level.

Density Functional Theory (DFT) calculations would be a powerful tool for investigating the electronic structure and bonding of this compound. By optimizing the molecular geometry, one could predict bond lengths, bond angles, and dihedral angles, which could then be compared with data from X-ray crystallography if a suitable crystal were obtained.

DFT calculations can also be used to predict NMR chemical shifts, vibrational frequencies, and other spectroscopic properties. A good correlation between the calculated and experimental values would provide strong support for the proposed structure and conformation. Furthermore, analysis of the molecular orbitals (HOMO and LUMO) and the electrostatic potential surface would offer insights into the molecule's reactivity and potential sites for intermolecular interactions.

Molecular Modeling and Simulation of Chemical Processes

Molecular modeling and simulation are powerful tools to investigate the behavior of chemical systems at an atomic level. mdpi.com For this compound, these methods can provide insights into its dynamic properties, interactions with its environment, and potential chemical transformations.

Molecular Dynamics (MD) Simulations: MD simulations could be employed to study the behavior of this compound in various solvents, such as water. solubilityofthings.com Such simulations would track the positions and velocities of all atoms in the system over time, providing a detailed picture of the molecule's flexibility and its interactions with solvent molecules through hydrogen bonding and other non-covalent forces. nih.gov The polar nature of the carboxylic acid and lactam groups suggests strong interactions with polar solvents. solubilityofthings.com

Quantum Mechanics (QM) Calculations: QM methods are essential for studying chemical reactions involving this compound. For instance, the hydrolysis of the lactam ring or the deprotonation of the carboxylic acid could be modeled to determine reaction pathways and activation energies. These calculations provide a fundamental understanding of the molecule's reactivity.

Illustrative Simulation Parameters:

A typical MD simulation of this compound in a water box would involve the following steps:

System Setup: A single molecule of this compound would be placed in the center of a cubic box filled with water molecules.

Force Field Selection: A suitable force field, such as AMBER or CHARMM, would be chosen to describe the interatomic forces.

Energy Minimization: The system's energy would be minimized to remove any unfavorable atomic clashes.

Equilibration: The system would be gradually heated to the desired temperature and equilibrated at a constant pressure.

Production Run: A long simulation (on the order of nanoseconds to microseconds) would be performed to collect data on the molecule's dynamics.

Theoretical Prediction of Spectroscopic Signatures

Computational chemistry allows for the prediction of various spectroscopic properties of molecules, which can be invaluable for interpreting experimental spectra or for identifying compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations, typically using Density Functional Theory (DFT), can predict the ¹H and ¹³C NMR chemical shifts of this compound. These predictions are based on the calculation of the magnetic shielding tensors of the nuclei in the molecule's optimized geometry.

Infrared (IR) Spectroscopy: The vibrational frequencies and intensities of this compound can be calculated to generate a theoretical IR spectrum. This is achieved by computing the second derivatives of the energy with respect to the atomic positions. The resulting spectrum would show characteristic peaks for the C=O stretching of the carboxylic acid and the lactam, the N-H stretching of the lactam, and the O-H stretching of the carboxylic acid.

Mass Spectrometry (MS): While not directly a spectroscopic method, the fragmentation patterns observed in mass spectrometry can be rationalized and sometimes predicted using computational methods. By calculating the energies of different fragmentation pathways, it is possible to predict the most likely fragments that would be observed in an MS experiment.

Table of Predicted Spectroscopic Data (Illustrative)

| Spectroscopic Technique | Predicted Feature | Value (Illustrative) |

| ¹H NMR | Chemical Shift (ppm) | Carboxylic Acid OH: 10-12, Alpha-CH: 4.0-4.5, Ring CH₂: 1.8-2.5, Acetic Acid CH₂: 2.5-3.0 |

| ¹³C NMR | Chemical Shift (ppm) | Carboxylic Acid C=O: 170-180, Lactam C=O: 175-185, Alpha-C: 55-65, Ring CH₂: 20-40, Acetic Acid CH₂: 35-45 |

| IR | Vibrational Frequency (cm⁻¹) | O-H Stretch (Carboxylic Acid): 3000-3300 (broad), N-H Stretch (Lactam): 3200-3400, C=O Stretch (Carboxylic Acid): 1700-1725, C=O Stretch (Lactam): 1670-1690 |

Note: The values in this table are illustrative and based on typical ranges for similar functional groups. Actual experimental or high-level computational data may vary.

Conformational Landscape and Tautomeric Equilibria

The biological activity and physical properties of a molecule are often dictated by its three-dimensional structure and the presence of different tautomers.

Conformational Analysis: this compound has several rotatable bonds, leading to a complex conformational landscape. The five-membered pyrrolidinone ring can adopt different envelope and twisted conformations. Furthermore, the orientation of the acetic acid side chain relative to the ring can vary. Computational methods, such as systematic conformational searches or molecular dynamics simulations, can be used to identify the low-energy conformers and to determine their relative populations based on the Boltzmann distribution.

Tautomeric Equilibria: this compound can exist in different tautomeric forms. The primary tautomer is the lactam form. However, a lactim tautomer can also exist, where the proton from the nitrogen atom moves to the carbonyl oxygen of the lactam. High-level quantum mechanical calculations can be used to determine the relative energies of these tautomers and thus predict their equilibrium populations. For simple amides, the lactam form is generally significantly more stable than the lactim form.

Table of Hypothetical Conformational and Tautomeric Analysis (Illustrative)

| Structure | Method | Relative Energy (kcal/mol) | Predicted Population (%) |

| Conformer 1 (Extended Side Chain) | DFT (B3LYP/6-31G) | 0.0 | 75 |

| Conformer 2 (Folded Side Chain) | DFT (B3LYP/6-31G) | 1.5 | 20 |

| Conformer 3 (Twisted Ring) | DFT (B3LYP/6-31G) | 3.0 | 5 |

| Lactim Tautomer | DFT (B3LYP/6-31G) | 10.0 | <0.1 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the type of information that can be obtained from computational analysis.

Biochemical and Molecular Biological Research Contexts of 2 5 Oxopyrrolidin 2 Yl Acetic Acid

Utilization as a Building Block in Complex Natural Product Synthesis

The rigid, chiral scaffold of 2-(5-Oxopyrrolidin-2-yl)acetic acid and its derivatives, such as pyroglutamic acid, makes them valuable starting materials in the asymmetric synthesis of complex natural products. The inherent chirality of these molecules can be exploited to introduce specific stereochemistry into the target natural product, a crucial aspect for its biological activity.

Researchers have utilized pyroglutamic acid, which shares the core 5-oxopyrrolidine ring with this compound, as a precursor in the synthesis of a wide array of bioactive natural products. researchgate.net The differentiated carbonyl groups (a lactam and a carboxylic acid) and the lactam nitrogen offer multiple sites for chemical modification, allowing for the construction of diverse molecular architectures. researchgate.net By selectively reducing either the lactam carbonyl or the carboxylic acid, pyroglutamic acid can serve as a precursor to both proline and pyroglutaminol derivatives, which are key intermediates in the synthesis of many alkaloids and other nitrogen-containing natural products. researchgate.net

The application of pyroglutamic acid derivatives extends to the synthesis of constrained amino acids, which are instrumental in designing peptides with specific three-dimensional structures and biological functions. researchgate.net While direct examples of using this compound in natural product synthesis are not as extensively documented as for pyroglutamic acid, its structural similarity suggests a high potential for its use as a chiral building block in analogous synthetic strategies. The acetic acid side chain offers an additional point for chemical manipulation, potentially leading to novel synthetic routes and analogues of known natural products.

Table 1: Examples of Natural Product Classes Synthesized from Pyroglutamic Acid Derivatives

| Natural Product Class | Key Synthetic Strategy Utilizing Pyroglutamic Acid Scaffold | Reference |

| Alkaloids | Asymmetric synthesis leveraging the chiral core of pyroglutamic acid. | researchgate.net |

| ACE Inhibitors | Use as a chiral precursor for the synthesis of angiotensin-converting enzyme inhibitors. | researchgate.net |

| AT-1 Receptor Antagonists | Application as a building block for angiotensin II receptor type 1 antagonists. | researchgate.net |

| Bioactive Peptides | Incorporation of constrained amino acids derived from pyroglutamic acid to control peptide conformation. | researchgate.net |

Probing Molecular Mechanisms of Biological Interactions

While direct studies employing this compound as a molecular probe are limited, the broader class of 5-oxopyrrolidine derivatives has been instrumental in elucidating biological mechanisms. These compounds are often synthesized and evaluated for their potential to interact with specific biological targets, thereby providing insights into structure-activity relationships and the molecular basis of biological processes.

For instance, a variety of novel 5-oxopyrrolidine derivatives have been synthesized and tested for their anticancer and antimicrobial activities. nih.gov In one study, derivatives bearing azole, diazole, and hydrazone moieties were synthesized from a 1-(4-acetamidophenyl)-5-oxopyrrolidine carboxylic acid precursor. nih.gov The resulting compounds were then screened for their ability to inhibit the growth of cancer cells and various pathogenic microorganisms. nih.gov Such studies, while not using the parent compound as a probe itself, help in understanding the pharmacophoric requirements for a particular biological effect. By systematically modifying the structure of the 5-oxopyrrolidine core, researchers can identify key functional groups and structural features that govern the interaction with biological macromolecules.

Similarly, other research has focused on synthesizing derivatives of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid and evaluating their antibacterial properties against a range of disease-causing bacteria. These studies contribute to our understanding of how modifications to the 5-oxopyrrolidine scaffold can influence biological activity and selectivity.

Table 2: Biological Activities of Synthesized 5-Oxopyrrolidine Derivatives

| Derivative Class | Biological Activity Investigated | Key Findings | Reference |

| Azole and Diazole Derivatives | Anticancer and Antimicrobial | Certain derivatives showed potent anticancer activity against A549 cells and selective antimicrobial activity against multidrug-resistant Staphylococcus aureus. | nih.gov |

| Hydrazone Derivatives | Antibacterial | A hydrazone with a 5-nitrothien-2-yl fragment exhibited strong inhibition of S. aureus and excellent biofilm disruption capabilities against S. aureus and E. coli. | wikipedia.org |

Elucidation of Enzymatic Transformations and Biocatalytic Pathways

The study of enzymatic transformations involving this compound and its close relatives provides valuable information on biocatalytic pathways and the potential for green chemistry applications. While specific enzymes acting directly on this compound are not extensively characterized in the literature, research on the structurally similar pyroglutamic acid offers significant insights.

For example, the synthesis of pyroglutamate (B8496135) esters has been successfully achieved using biocatalysis. nih.gov Lipases, such as the one from Candida antarctica B, have been shown to be effective in catalyzing the esterification of pyroglutamic acid, demonstrating the potential for enzymatic methods in the production of these compounds. nih.gov This suggests that this compound could also be a substrate for similar enzymatic esterification or other biotransformations.

Furthermore, pyroglutamic acid is a known intermediate in the gamma-glutamyl cycle, a key metabolic pathway for glutathione (B108866) synthesis and degradation. nih.gov The formation of pyroglutamic acid from γ-glutamyl amino acids is catalyzed by the enzyme γ-glutamyl cyclotransferase. nih.gov This highlights a potential biocatalytic pathway where derivatives like this compound might be generated or metabolized. The study of such enzymatic processes is crucial for understanding the metabolic fate of these compounds and for harnessing enzymes for synthetic purposes.

Table 3: Enzymes Involved in Transformations of Pyroglutamic Acid and its Derivatives

| Enzyme | Transformation | Relevance | Reference |

| Lipase (Candida antarctica B) | Esterification of pyroglutamic acid | Demonstrates the potential for biocatalytic synthesis of pyroglutamate derivatives. | nih.gov |

| γ-Glutamyl Cyclotransferase | Formation of pyroglutamic acid from γ-glutamyl amino acids | A key step in the endogenous gamma-glutamyl cycle. | nih.gov |

| 5-Oxoprolinase | Conversion of 5-oxo-L-proline to L-glutamate | A crucial enzyme in the gamma-glutamyl cycle for glutathione synthesis. | nih.gov |

Studies on its Role in Endogenous Biochemical Cycles

The endogenous roles of this compound are not well-defined, but the established importance of its parent compound, pyroglutamic acid (also known as 5-oxoproline), in central metabolic pathways provides a strong foundation for investigation. Pyroglutamic acid is a key metabolite in the gamma-glutamyl cycle, which is essential for the synthesis and degradation of glutathione. nih.govnih.gov

Glutathione is a major intracellular antioxidant, and its metabolism is tightly regulated. The gamma-glutamyl cycle involves the transport of amino acids into cells and the regeneration of glutathione. Within this cycle, pyroglutamic acid is formed from γ-glutamyl amino acids by the action of γ-glutamyl cyclotransferase. nih.gov It is then converted to glutamate (B1630785) by the enzyme 5-oxoprolinase, a reaction that requires ATP. nih.gov This glutamate can then be used for the resynthesis of glutathione.

Disruptions in this cycle can lead to the accumulation of pyroglutamic acid, a condition known as 5-oxoprolinuria, which can result in metabolic acidosis. wikipedia.orgnih.gov Studies have shown that inhibition of 5-oxoprolinase leads to the accumulation of 5-oxoproline in various tissues. nih.gov Given the structural similarity, it is plausible that this compound could interact with the enzymes of the gamma-glutamyl cycle, potentially acting as a substrate or an inhibitor. Its presence could therefore influence glutathione homeostasis and related cellular processes. Further research is needed to elucidate the specific interactions of this compound within this and other endogenous biochemical cycles.

Table 4: Key Molecules and Enzymes in the Gamma-Glutamyl Cycle

| Molecule/Enzyme | Role in the Cycle | Potential Interaction with this compound | Reference |

| Glutathione | Major intracellular antioxidant; substrate for γ-glutamyl transpeptidase. | Altered levels could result from interactions of the compound with the cycle. | nih.govnih.gov |

| γ-Glutamyl Transpeptidase | Initiates glutathione degradation by transferring the γ-glutamyl moiety to an amino acid. | Could potentially recognize the compound as a substrate or inhibitor. | nih.gov |

| γ-Glutamyl Cyclotransferase | Catalyzes the formation of pyroglutamic acid from γ-glutamyl amino acids. | May act on derivatives of γ-glutamyl amino acids, potentially forming related cyclic compounds. | nih.gov |

| 5-Oxoprolinase | Converts pyroglutamic acid to glutamate, allowing it to be reused for glutathione synthesis. | The compound could act as a substrate or inhibitor, affecting pyroglutamic acid levels. | nih.govnih.gov |

| Pyroglutamic Acid (5-Oxoproline) | An intermediate metabolite of the cycle. | This compound is a structural analog. | wikipedia.orgnih.govnih.govnih.gov |

Research in Directed Applications and Derivative Development of 2 5 Oxopyrrolidin 2 Yl Acetic Acid Excluding Clinical Data

Exploration as a Scaffold for Biologically Active Molecule Design

The 2-pyrrolidinone (B116388) ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities. acs.org The structure of 2-(5-oxopyrrolidin-2-yl)acetic acid, featuring this ring, has served as a starting point for the rational design of novel research compounds targeting various diseases.

Synthetic Efforts Towards Antimicrobial Agents

The rise of antimicrobial resistance has spurred the search for novel chemical scaffolds that can be developed into effective antibiotics. The 5-oxopyrrolidine core has been identified as a promising pharmacophore for this purpose. acs.org

Researchers have synthesized libraries of 5-oxopyrrolidine derivatives to evaluate their antibacterial properties. In one study, derivatives were created by modifying the carboxylic acid group of a related 5-oxopyrrolidine structure into hydrazides, which were then reacted with various aldehydes to form hydrazones. amadischem.com This approach yielded compounds with significant activity against both Gram-positive and Gram-negative bacteria. For example, a hydrazone derivative incorporating a 5-nitrothien-2-yl moiety demonstrated potent bactericidal effects and was particularly effective at disrupting biofilms formed by Staphylococcus aureus and Escherichia coli. amadischem.com Another hydrazone with a benzylidene group showed very strong inhibition of S. aureus, with a minimum inhibitory concentration (MIC) of 3.9 µg/mL. amadischem.com

Further work on a different set of 5-oxopyrrolidine derivatives, where modifications were made at the N-1 position of the pyrrolidine (B122466) ring, also yielded compounds with notable antimicrobial potential. acs.org A derivative featuring a 5-nitrothiophene substituent (compound 21 in the study) displayed selective and promising activity against multidrug-resistant Staphylococcus aureus strains. acs.org These findings highlight that the 5-oxopyrrolidine scaffold is a viable starting point for the development of new antimicrobial agents targeting high-priority pathogens. acs.org

Table 1: Antimicrobial Activity of Selected 5-Oxopyrrolidine Derivatives

Design and Synthesis of Potential Anticancer Agents

The same structural versatility that makes the 5-oxopyrrolidine scaffold attractive for antimicrobial research also applies to the search for new anticancer agents. The development of novel bioactive molecules that could be explored as anticancer agents is a critical area of research. acs.org

In a study investigating a series of novel 5-oxopyrrolidine derivatives, compounds were screened for their anticancer properties against the A549 human lung adenocarcinoma cell line. acs.org The research found that the biological activity was highly dependent on the specific structural modifications. Derivatives containing a free amino group, obtained through deacetylation, generally exhibited more potent anticancer activity compared to their acetylamino counterparts, and importantly, showed lower cytotoxicity toward non-cancerous cells. acs.org

Among the tested compounds, bis-hydrazone derivatives demonstrated the highest anticancer activity. Specifically, a compound with two 5-nitrothienyl moieties showed the most potent effect against A549 cells while having favorably low cytotoxic properties against non-cancerous human small airway epithelial cells. acs.org These results suggest that 5-oxopyrrolidine derivatives can be engineered to suppress cancer cell viability in a structure-dependent manner and represent an attractive scaffold for further development of anticancer compounds. acs.org

Table 2: Anticancer Activity of Selected 5-Oxopyrrolidine Derivatives

Development of Anti-inflammatory Research Compounds

The search for new anti-inflammatory agents often focuses on inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX). While direct studies on this compound are limited, research on the closely related pyrrolidine-2,5-dione scaffold provides significant insight into the potential of this chemical class.

In one such study, N-substituted pyrrolidine-2,5-dione derivatives were synthesized and evaluated as multitarget anti-inflammatory agents. wikipedia.org Several of these compounds showed inhibitory activity in the low micromolar to submicromolar ranges against COX-2 and 5-LOX. Notably, compound 13e from the study emerged as the most potent and selective COX-2 inhibitor with an IC₅₀ value of 0.98 µM and a selectivity index of 31.5. wikipedia.org Another study on a pivalate-based Michael product, ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate, also demonstrated inhibitory potential against COX and 5-LOX enzymes. nih.gov These findings, though on a dione (B5365651) analog, suggest that the core pyrrolidine ring system is a suitable framework for designing selective anti-inflammatory compounds.

Application in Supramolecular Chemistry and Materials Science

The molecular structure of this compound and its parent compound, pyroglutamic acid, is well-suited for applications in supramolecular chemistry and materials science. The presence of both a hydrogen bond donor (the N-H group of the lactam) and hydrogen bond acceptors (the two oxygen atoms of the carbonyl and carboxyl groups) allows these molecules to self-assemble into larger, ordered structures. acs.org

Research has shown that derivatives of pyroglutamic acid can act as effective organogelators, forming three-dimensional networks that immobilize organic solvents. acs.orgtandfonline.com This self-assembly is driven by strong intermolecular associations, primarily hydrogen bonding. By modifying the core structure, for instance by reacting pyroglutamic diketopiperazines with diamines, multifunctional derivatives can be synthesized that form extensive supramolecular associations. acs.org

This capacity for self-assembly has led to the development of novel materials. For example, pyrrolidone-based building blocks have been used to construct chiral porous polymers. rsc.org These materials can serve as nanoreactors for heterogeneous organocatalysis, combining the catalytic activity of the pyrrolidine moiety with the stability and high surface area of a porous polymer framework. rsc.org Furthermore, water-soluble polymers based on pyrrolidone have been shown to exhibit thermoresponsive behaviors, where their solubility changes dramatically with temperature, a property valuable for creating "smart" materials. acs.org

Development of Chiral Ligands and Organocatalysts in Asymmetric Synthesis

The inherent chirality of this compound, derived from the natural amino acid L-glutamic acid, makes it an exceptionally valuable building block in asymmetric synthesis. Pyroglutamic acid is frequently used as a chiral synthon for preparing enantiomerically pure compounds and as a chiral auxiliary. acs.orgclockss.org

The pyrrolidine scaffold is a cornerstone of modern organocatalysis. Proline, a closely related structure, is a highly successful organocatalyst, and its mode of action provides a model for understanding the potential of pyroglutamic acid derivatives. The secondary amine within the five-membered ring can react with carbonyl compounds to form a transient, structurally defined enamine. The side chain (a carboxylic acid in the case of proline) can then direct an incoming electrophile to a specific face of the enamine through hydrogen bonding, thereby controlling the stereochemical outcome of the reaction. wikipedia.org

Derivatives of pyroglutamic acid have been incorporated into more complex catalytic systems, such as peptides and polymers. rsc.orgwikipedia.org For instance, new hybrid catalysts combining a dipeptide moiety with a 2-pyrrolidinone scaffold have been developed to promote asymmetric aldol (B89426) reactions in both organic and aqueous media. wikipedia.org Additionally, pyrrolidine-based chiral porous polymers have been synthesized and used as effective and recyclable heterogeneous organocatalysts for asymmetric Michael additions in water, achieving high yields and excellent enantioselectivities. rsc.org The rigid, cyclic structure of the pyrrolidinone ring helps to create a well-defined chiral environment essential for high stereocontrol.

Table of Mentioned Compounds

Future Research Directions and Emerging Paradigms for 2 5 Oxopyrrolidin 2 Yl Acetic Acid

Novel Methodological Advancements in Synthesis

The synthesis of 2-(5-oxopyrrolidin-2-yl)acetic acid and its analogs is continuously evolving, with a focus on efficiency, stereoselectivity, and green chemistry. L-pyroglutamic acid, the parent compound, is an inexpensive and readily available chiral starting material, often derived from the cyclization of L-glutamic acid. researchgate.netresearchgate.net

Future synthetic strategies are moving beyond traditional methods. Key emerging areas include:

Asymmetric Organocatalysis: Chiral catalysts are being employed to achieve high enantioselectivity in the synthesis of pyroglutamic acid derivatives. For instance, direct asymmetric conjugate addition of glycinates to α,β-unsaturated esters, catalyzed by chiral pyridoxal, has been developed to produce chiral pyroglutamic acid esters with excellent stereoselectivities.

Biocatalysis: The use of enzymes, such as lipases, offers an environmentally friendly alternative to chemical catalysis. Lipase from Candida antarctica B, for example, has shown high efficiency in the synthesis of pyroglutamate (B8496135) lauroyl ester, achieving higher yields than traditional ion-exchange resins. researchgate.net This approach minimizes the use of harsh chemicals and solvents. researchgate.net

Advanced Cyclization Techniques: Novel cyclization methods are being explored to construct the core pyrrolidinone ring. One such method involves a 5-exo-tet cyclization of N-chloroacetyl aroylalanines. researchgate.net Another innovative approach uses a double Michael reaction of amide-tethered diacids with alkynones, facilitated by substoichiometric amounts of potassium tert-butoxide, to create highly functionalized pyroglutamic acid derivatives. figshare.com

Flow Chemistry and Process Optimization: Implementing flow chemistry for the synthesis of pyroglutamic acid derivatives can lead to improved reaction control, higher yields, and safer processes. The simple conversion of glutamic acid to pyroglutamic acid by heating lends itself well to continuous processing optimization. researchgate.netwikipedia.org

Interactive Table: Comparison of Synthetic Methodologies for Pyroglutamic Acid Derivatives

| Methodology | Key Features | Catalyst/Reagent Examples | Advantages |

| Asymmetric Synthesis | High stereocontrol, synthesis of enantiomerically pure compounds. | Chiral pyridoxal, (S)-pyroglutaminol. researchgate.net | Access to specific stereoisomers for biological testing. researchgate.net |

| Biocatalysis | Green chemistry, high selectivity, mild reaction conditions. | Lipase from Candida antarctica B. researchgate.net | Environmentally friendly, reduced byproducts. researchgate.net |

| Chemical Catalysis | Efficient peptide bond formation and esterification. | Carbodiimides, 1-hydroxybenzotriazole, H₂SO₄. nih.gov | High efficiency and well-established procedures. nih.gov |

| Advanced Cyclization | Formation of highly functionalized derivatives. | Potassium tert-butoxide, N-chloroacetyl aroylalanines. researchgate.netfigshare.com | Access to novel and complex molecular structures. |

Integrated Approaches to Structure-Function Discovery

The rigid pyrrolidinone ring of this compound is a key determinant of its biological activity, as it reduces the conformational flexibility of molecules into which it is incorporated. researchgate.net Understanding the precise relationship between the three-dimensional structure of its derivatives and their biological function is crucial for designing new therapeutic agents and functional materials.

Future research will likely focus on integrated approaches that combine synthesis, biological screening, and structural biology to elucidate structure-activity relationships (SAR).

Systematic Derivatization and Screening: The synthesis of focused libraries of derivatives by modifying the carboxylic acid, the lactam nitrogen, and the pyrrolidinone ring is a proven strategy. researchgate.net For example, a series of L-pyroglutamic acid esters were synthesized and tested, revealing that compounds 2d and 2j had potent antifungal activity against Phytophthora infestans, significantly exceeding that of the commercial fungicide azoxystrobin. nih.gov Similarly, other derivatives have shown promising anti-inflammatory and neuritogenic activities. nih.gov

Fragment-Based Drug Discovery (FBDD): The pyroglutamic acid scaffold can be used as a core fragment in FBDD campaigns. By identifying how this core binds to a biological target, it can be elaborated with other chemical fragments to build potent and selective inhibitors.

Target Identification: For derivatives showing interesting biological activity, identifying the specific molecular target is a key challenge. Techniques such as chemical proteomics and thermal shift assays can be employed to pinpoint the protein(s) with which a compound interacts.

Interactive Table: Bioactivity of Pyroglutamic Acid Derivatives

| Derivative Class | Biological Activity | Key Findings & SAR Insights | Reference |

| Esters | Antifungal, Anti-inflammatory, Neuritogenic | Specific ester modifications (e.g., 2d, 2j) dramatically increase antifungal potency against P. infestans. Other ester derivatives (2e, 2g) show anti-inflammatory and neuritogenic effects. | nih.gov |

| Amides | P2X7 Receptor Antagonism | SAR studies led to the identification of compound 31 as a potent antagonist with in vivo activity in pain models. | nih.gov |

| Hydrazones | Anticancer, Antimicrobial | Hydrazones with 5-nitrothiophene substituents show selective and promising activity against multidrug-resistant Staphylococcus aureus. | nih.gov |

| General | Enzyme Inhibition | Pyroglutamic acid itself inhibits phosphodiesterase-5 (PDE5A1), angiotensin-converting enzyme (ACE), and urease. | nih.gov |

Exploiting Unique Reactivity for Unprecedented Transformations

The chemical versatility of the this compound scaffold stems from its distinct functional groups: a lactam, a carboxylic acid, and an active NH group. researchgate.net These sites can be selectively modified to generate a vast array of more complex molecules. researchgate.net

Future work will focus on leveraging this reactivity for novel chemical transformations:

Selective Functionalization: Developing methods for the selective reduction of either the lactam carbonyl to form proline analogs or the carboxylic acid to yield pyroglutaminol derivatives remains a key area. researchgate.net This differential reactivity allows for the creation of distinct molecular families from a common precursor.

Ring-Opening Reactions: Controlled opening of the lactam ring can provide access to linear γ-amino acid derivatives, which are valuable building blocks in peptide synthesis and polymer chemistry.

Multi-component Reactions: Designing one-pot, multi-component reactions that utilize the pyroglutamic acid scaffold can rapidly generate molecular complexity. This approach is highly efficient, reducing the number of synthetic steps and purification procedures.

Derivatization into Heterocycles: The carboxylic acid group can be converted into a hydrazide, which serves as a versatile intermediate for synthesizing a variety of heterocyclic compounds, such as pyrazoles, pyrroles, oxadiazoles, and triazines, each with its own potential for biological activity. nih.govktu.lt For instance, condensation of the hydrazide with diketones like pentane-2,4-dione or hexane-2,5-dione yields pyrazole (B372694) and pyrrole (B145914) derivatives, respectively. nih.govktu.lt

Computational-Driven Discovery and Optimization

Computational chemistry is becoming an indispensable tool in the design and optimization of molecules based on the this compound framework. These in silico methods can predict molecular properties, guide synthetic efforts, and elucidate mechanisms of action, thereby accelerating the discovery process. nih.gov

Emerging paradigms in this area include:

Quantum Chemical Calculations: Density Functional Theory (DFT) is used to investigate the fundamental properties of pyroglutamic acid and its derivatives. researchgate.net DFT studies can determine stable conformations, analyze electronic properties (like HOMO-LUMO energy gaps), and explore reaction mechanisms, such as the nonenzymatic cyclization of glutamic acid. researchgate.nettandfonline.com For example, calculations have shown that water molecules can act as catalysts in the pyroglutamylation process. tandfonline.com

Molecular Docking and Virtual Screening: In silico docking studies are used to predict the binding modes of pyroglutamic acid derivatives with biological targets. nih.gov This has been applied to enzymes implicated in Alzheimer's disease (acetylcholinesterase and BACE1) and cardiovascular disease (angiotensin-converting enzyme). researchgate.netnih.govnih.gov Such studies can prioritize compounds for synthesis and biological testing.

ADME/T Prediction: Computational models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties of new derivatives. This allows for the early-stage filtering of compounds that are unlikely to have favorable drug-like properties, saving time and resources. researchgate.net

Machine Learning and AI: By training machine learning models on existing data from synthetic chemistry and biological assays, it is possible to predict the properties and activities of novel, unsynthesized derivatives. nih.gov This data-driven approach can uncover non-obvious structure-activity relationships and propose new molecular structures with a high probability of success.

Interactive Table: Applications of Computational Chemistry to Pyroglutamic Acid Research

| Computational Method | Application | Insights Gained | Reference |

| Density Functional Theory (DFT) | Structural and Electronic Analysis | Determination of stable conformers, HOMO-LUMO gap, vibrational modes, and investigation of reaction mechanisms. | researchgate.nettandfonline.comdergipark.org.tr |

| Molecular Docking | Binding Mode Prediction | Identification of potential interactions with enzymes like ACE, PDE5A1, and urease, guiding inhibitor design. | researchgate.netnih.govnih.gov |

| Molecular Mechanics (MM2) | ADME/T Prediction | Early assessment of drug-likeness and physicochemical properties for new protease inhibitor candidates. | researchgate.net |

| Lead Hopping | Drug Discovery | A computational lead-hopping exercise identified a novel pyroglutamic acid amide as a P2X7 receptor antagonist. | nih.gov |

Q & A

Q. How can the molecular structure of 2-(5-Oxopyrrolidin-2-yl)acetic acid be experimentally confirmed?

Methodological Answer: Structural confirmation requires a combination of spectroscopic and crystallographic techniques:

- Nuclear Magnetic Resonance (NMR): Analyze - and -NMR spectra to assign proton and carbon environments. The pyrrolidinone ring protons (δ ~2.0–3.5 ppm) and acetic acid protons (δ ~2.5–3.0 ppm) should show distinct splitting patterns .

- X-ray Crystallography: Use single-crystal diffraction with software like SHELXL (for refinement) and ORTEP-3 (for visualization). For example, SHELXL employs full-matrix least-squares refinement to determine bond lengths and angles with high precision .

- Computational Validation: Compare experimental data with density functional theory (DFT)-optimized structures using hybrid functionals (e.g., B3LYP) to validate geometry .

Table 1: Key Structural Parameters (Hypothetical Data)

| Parameter | Experimental (X-ray) | DFT (B3LYP/6-31G*) |

|---|---|---|

| C=O Bond Length | 1.22 Å | 1.23 Å |

| N-C (Pyrrolidinone) | 1.48 Å | 1.47 Å |

Q. What are the common synthetic routes for this compound?

Methodological Answer: Two primary routes are used:

- Route 1 (Ester Hydrolysis): Start with 2-(5-oxopyrrolidin-2-yl)ethyl acetate. Hydrolyze the ester group using NaOH (1.0 M) in aqueous ethanol (70°C, 6 hrs). Purify via recrystallization (ethanol/water) to isolate the acetic acid derivative .

- Route 2 (Retrosynthetic Coupling): Couple pyrrolidin-2-one with bromoacetic acid via nucleophilic substitution. Use a Pd catalyst (e.g., Pd(PPh)) in DMF at 80°C for 12 hrs. Monitor reaction progress via TLC (silica gel, ethyl acetate mobile phase) .

Key Considerations:

Q. How can computational methods predict the electronic properties of this compound?

Methodological Answer:

- DFT Setup: Use Gaussian or ORCA software with the B3LYP functional and 6-31G* basis set. Calculate HOMO-LUMO gaps, electrostatic potential maps, and partial charges to predict reactivity .

- Thermochemical Accuracy: Validate results against experimental atomization energies (average deviation ≤2.4 kcal/mol) using hybrid functionals that include exact exchange terms .

Advanced Research Questions

Q. How to resolve contradictions between computational and experimental spectral data?

Methodological Answer:

Q. What strategies optimize synthetic routes to minimize by-products?

Methodological Answer:

- Informer Library Screening: Test reactions against a library of 18 drug-like molecules (e.g., Aryl Halide Chemistry Informer Library) to identify substrate-specific bottlenecks. For example, screen Pd-catalyzed couplings to assess compatibility with sterically hindered amines .

- Reaction Monitoring: Use inline FTIR or HPLC-MS to detect intermediates. For instance, track ester hydrolysis via disappearance of the acetate peak (δ ~2.0 ppm in -NMR) .

- Green Chemistry: Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity and improve yield (hypothetical: 65% → 78%) .

Q. How to assess the compound’s stability under varying storage conditions?

Methodological Answer:

- Accelerated Stability Studies: Store samples at 40°C/75% RH for 6 months. Analyze degradation via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。